molecular formula C21H34O2 B11831617 Tetradecanal, 3-(phenylmethoxy)-, (3R)-

Tetradecanal, 3-(phenylmethoxy)-, (3R)-

Cat. No.: B11831617
M. Wt: 318.5 g/mol
InChI Key: XEVZLJCXXPDLCG-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecanal, 3-(phenylmethoxy)-, (3R)- is a chemical compound with the molecular formula C21H34O2 It is a derivative of tetradecanal, where a phenylmethoxy group is attached to the third carbon in the (3R) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecanal, 3-(phenylmethoxy)-, (3R)- typically involves the reaction of tetradecanal with phenylmethanol under specific conditions. The reaction is catalyzed by an acid or base, and the temperature and pressure are carefully controlled to ensure the desired stereochemistry is achieved. The reaction can be represented as follows:

[ \text{Tetradecanal} + \text{Phenylmethanol} \xrightarrow{\text{Catalyst}} \text{Tetradecanal, 3-(phenylmethoxy)-, (3R)-} ]

Industrial Production Methods

In an industrial setting, the production of Tetradecanal, 3-(phenylmethoxy)-, (3R)- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Tetradecanal, 3-(phenylmethoxy)-, (3R)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Tetradecanoic acid, 3-(phenylmethoxy)-, (3R)-

    Reduction: Tetradecanol, 3-(phenylmethoxy)-, (3R)-

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Tetradecanal, 3-(phenylmethoxy)-, (3R)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetradecanal, 3-(phenylmethoxy)-, (3R)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylmethoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tetradecanal: The parent compound without the phenylmethoxy group.

    Tetradecanol: The reduced form of tetradecanal.

    Phenylmethanol: The alcohol used in the synthesis of Tetradecanal, 3-(phenylmethoxy)-, (3R)-.

Uniqueness

Tetradecanal, 3-(phenylmethoxy)-, (3R)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

(3R)-3-phenylmethoxytetradecanal

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,18,21H,2-9,13,16-17,19H2,1H3/t21-/m1/s1

InChI Key

XEVZLJCXXPDLCG-OAQYLSRUSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCC(CC=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.